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Compound of Interest
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Cat. No.: B1191643 Get Quote

Executive Summary
GSK-J1 is a potent, small-molecule inhibitor of the H3K27 histone demethylases JMJD3

(KDM6B) and UTX (KDM6A).[1][2][3] While initially characterized as highly selective for the

KDM6 subfamily, subsequent profiling revealed significant off-target activity against the KDM5

(JARID1) subfamily of H3K4 demethylases.

The Bottom Line:

In Vitro Utility: GSK-J1 is the active form for biochemical (cell-free) assays.

Cellular Utility: GSK-J1 is impermeable to cells.[4][5] You must use the ethyl ester prodrug,

GSK-J4, for cellular experiments.[6][7]

Selectivity Warning: At concentrations >1 µM, GSK-J1/J4 loses selectivity between H3K27

(KDM6) and H3K4 (KDM5) demethylases.

Part 1: Mechanistic Foundation
GSK-J1 functions as a competitive inhibitor of 2-oxoglutarate (2-OG), the essential cofactor for

Jumonji C (JmjC) domain-containing demethylases. It binds within the catalytic pocket,

chelating the Fe(II) center and sterically blocking substrate access.
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The following diagram illustrates the competitive inhibition mechanism within the catalytic

pocket.
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Figure 1: GSK-J1 mimics 2-oxoglutarate, chelating the active site Iron (Fe II) and preventing

substrate demethylation.
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The defining characteristic of GSK-J1 is its selectivity profile. Early literature (Kruidenier et al.,

2012) emphasized KDM6 specificity.[2] However, rigorous follow-up studies (Heinemann et al.,

2014) demonstrated that the KDM5 family (H3K4 demethylases) are significant off-targets.

Comparative IC50 Data Table
The following data represents biochemical IC50 values derived from AlphaScreen assays. Note

the narrow window between the primary target (KDM6B) and the off-target (KDM5B).

Target Family Enzyme Function IC50 (GSK-J1)
Selectivity
Ratio (vs
KDM6B)

Primary (KDM6) JMJD3 (KDM6B)
H3K27

Demethylase
~28 - 60 nM 1x (Reference)

Primary (KDM6) UTX (KDM6A)
H3K27

Demethylase
~53 nM ~1-2x

Off-Target

(KDM5)

KDM5B

(JARID1B)

H3K4

Demethylase
~170 nM ~3-6x

Off-Target

(KDM5)

KDM5C

(JARID1C)

H3K4

Demethylase
~550 nM ~9-10x

Off-Target

(KDM5)

KDM5A

(JARID1A)

H3K4

Demethylase
~6,800 nM >100x

Critical Insight: There is only a 3-fold to 6-fold selectivity window between KDM6B and KDM5B.

If you dose cells with GSK-J4 at high concentrations (e.g., 5-10 µM) to ensure KDM6 inhibition,

you will almost certainly inhibit KDM5B, leading to an increase in H3K4me3 levels alongside the

intended H3K27me3 increase.
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Part 3: The Permeability & Prodrug System[7]
A common experimental error is treating cells directly with GSK-J1. GSK-J1 contains a polar

carboxylate group that mimics 2-OG, preventing it from crossing the cell membrane.

The Reagent Ecosystem
GSK-J1 (Acid): Active inhibitor.[1][2][3][4][7] Use for in vitro enzymatic assays only.

GSK-J4 (Ethyl Ester): Inactive prodrug. Cell-permeable.[5][6][7][8] Hydrolyzed by intracellular

esterases into GSK-J1. Use for cell culture.

GSK-J2 (Isomer): Inactive control for GSK-J1.[2][4][7] The pyridine nitrogen is shifted,

preventing Fe(II) chelation.

GSK-J5 (Ester Isomer): Inactive control for GSK-J4. Use as the negative control in cell

culture.

Part 4: Experimental Protocols
Protocol A: Biochemical Profiling (AlphaScreen)
Objective: Determine IC50 of GSK-J1 against recombinant JMJD3. Principle: AlphaScreen

uses donor/acceptor beads. The donor generates singlet oxygen upon excitation (680nm),

which travels to the acceptor bead bound to the biotinylated product, emitting light (520-

620nm). GSK-J1 prevents demethylation, preserving the substrate signal (or reducing it,

depending on antibody configuration).

Workflow:

Buffer Prep: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II), 100 µM

Ascorbate.

Enzyme Mix: Incubate recombinant JMJD3 (5 nM final) with GSK-J1 (serial dilution 1 nM –

10 µM) for 15 mins.

Substrate Addition: Add Biotinylated-H3K27me3 peptide and 2-OG (10 µM, Km levels).

Incubate 60 mins at RT.
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Detection: Add Streptavidin-Donor beads and Anti-H3K27me3-Acceptor beads.

Read: Measure signal on EnVision or compatible plate reader.

Validation Check:

Signal: High inhibitor conc. = Low demethylation = High H3K27me3 signal (if detecting

substrate) or Low product signal.

Control: Run GSK-J2 in parallel. It should show no inhibition (flat line).

Protocol B: Cellular Selectivity Verification (Western
Blot)
Objective: Confirm on-target (H3K27) vs. off-target (H3K4) modulation.

Workflow:

Seeding: Seed HeLa or Macrophages at 70% confluence.

Treatment:

Condition 1: DMSO (Vehicle)

Condition 2: GSK-J4 (1 µM) - Target Selective Dose

Condition 3: GSK-J4 (10 µM) - Loss of Selectivity Dose

Condition 4: GSK-J5 (10 µM) - Negative Control

Lysis: Acid extraction of histones (0.2 N HCl overnight) is preferred over whole cell lysis to

enrich for chromatin marks.

Blotting:

Primary Ab 1: Anti-H3K27me3 (Target: Should Increase).
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Primary Ab 2: Anti-H3K4me3 (Off-Target: Should remain stable at 1 µM, increase at 10

µM).

Loading Control: Total H3.

Experimental Logic Diagram
This workflow ensures you validate the drug's activity and selectivity in your specific biological

model.
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Figure 2: Validation workflow to distinguish on-target KDM6 inhibition from off-target KDM5

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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